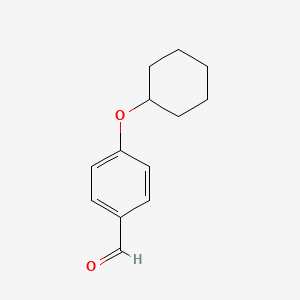

4-(cyclohexyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVIRRALOYOZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461227 | |

| Record name | 4-cyclohexyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-90-1 | |

| Record name | 4-cyclohexyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 4 Cyclohexyloxy Benzaldehyde

Structural Features and Molecular Formula

4-(cyclohexyloxy)benzaldehyde is an organic compound featuring a benzaldehyde (B42025) core where the hydrogen at the para-position (position 4) of the benzene (B151609) ring is substituted with a cyclohexyloxy group (-O-C₆H₁₁). The key structural components are the aromatic benzene ring, the aldehyde functional group (-CHO), and the bulky, non-polar cyclohexyloxy substituent linked via an ether bond.

The molecular formula for this compound is C₁₃H₁₆O₂ .

Oxidative Approaches to Benzaldehyde Derivatives

Tabulated Physical and Chemical Properties

Below is a table summarizing some of the key physicochemical properties of 4-(cyclohexyloxy)benzaldehyde and a related compound for comparison.

| Property | Value for 4-(cyclohexyloxy)benzaldehyde | Value for 4-(cyclopentyloxy)benzaldehyde (B66384) |

| CAS Number | 58236-90-1 | 164520-98-3 cymitquimica.com |

| Molecular Formula | C₁₃H₁₆O₂ | C₁₂H₁₄O₂ cymitquimica.com |

| Molecular Weight | 204.26 g/mol | 190.24 g/mol |

| IUPAC Name | 4-(cyclohexyloxy)benzaldehyde | 4-(cyclopentyloxy)benzaldehyde cymitquimica.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com | Colorless to pale yellow liquid or solid cymitquimica.com |

| Reactivity | The aldehyde group is reactive towards nucleophilic addition and oxidation. cymitquimica.com | The aldehyde group participates in nucleophilic addition and oxidation reactions. cymitquimica.com |

| Solubility | More soluble in organic solvents than in water. cymitquimica.com | More soluble in organic solvents compared to water. cymitquimica.com |

Note: Some data is for the closely related compound 4-(cyclopentyloxy)benzaldehyde and is provided for comparative purposes. The general physical and chemical behaviors are expected to be similar.

Synthesis and Manufacturing Processes

Common Synthetic Routes from 4-hydroxybenzaldehyde (B117250)

The most prevalent method for synthesizing 4-(cyclohexyloxy)benzaldehyde is through the Williamson ether synthesis. libretexts.orgkhanacademy.org This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile.

The general steps are as follows:

Deprotonation: 4-hydroxybenzaldehyde is treated with a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like acetone (B3395972) or ethanol. researchgate.netorientjchem.org This removes the acidic proton from the hydroxyl group, creating a sodium or potassium 4-formylphenoxide salt.

Nucleophilic Substitution: A cyclohexyl halide, typically cyclohexyl bromide or cyclohexyl iodide, is added to the reaction mixture. The phenoxide ion then displaces the halide ion in an Sₙ2 reaction to form the ether linkage. libretexts.org

Workup and Purification: The reaction mixture is typically filtered and the solvent is removed. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield pure 4-(cyclohexyloxy)benzaldehyde. researchgate.net

A similar procedure is used for preparing analogous compounds, such as reacting 4-hydroxybenzaldehyde with propargyl bromide in the presence of potassium carbonate in acetone. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Alternative Synthetic Methodologies

While the Williamson ether synthesis is common, other methods for producing alkoxy-substituted benzaldehydes exist. One such alternative involves the formylation of a pre-existing cyclohexyloxybenzene. organic-chemistry.org However, methods like the Vilsmeier-Haack reaction on such substrates can sometimes result in lower yields and may require stringent conditions to prevent side reactions. Another approach is the oxidation of the corresponding benzyl (B1604629) alcohol, p-(cyclohexyloxy)benzyl alcohol, though this adds an extra synthetic step. The direct oxidation of p-cresol (B1678582) derivatives has also been explored for producing hydroxybenzaldehydes, which are precursors to the target molecule. google.com

Role in Organic Synthesis

Precursor in the Synthesis of Chalcones

4-(cyclohexyloxy)benzaldehyde is a valuable precursor in the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. jetir.org Chalcones are synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base or acid catalyst. nih.govrsc.org

The general reaction involves:

Reacting 4-(cyclohexyloxy)benzaldehyde with a substituted or unsubstituted acetophenone.

The reaction is typically catalyzed by an aqueous base like sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent. nih.gov

The reaction can also be performed under solvent-free conditions by grinding the reactants with a solid base. rsc.org

The resulting chalcone (B49325) will feature the 4-(cyclohexyloxy)phenyl group as one of the two aromatic rings, and these compounds are of interest for their potential biological activities and as intermediates for other heterocyclic compounds. jetir.org

Utilization as Synthetic Intermediates for Complex Pharmaceutical Structures

Intermediate in the Formation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are generally formed by the condensation of a primary amine with an aldehyde or ketone. teikyomedicaljournal.com 4-(cyclohexyloxy)benzaldehyde can readily react with various primary amines to form the corresponding Schiff bases. ijmcmed.org

The synthesis is typically a reversible reaction catalyzed by an acid or a base, or by heat, and often involves refluxing the aldehyde and amine in a solvent like ethanol. teikyomedicaljournal.comijmcmed.org The resulting Schiff bases incorporating the 4-(cyclohexyloxy)phenyl moiety are investigated for a range of applications, including as ligands for metal complexes and for their potential biological properties. teikyomedicaljournal.com

Utility in Other Organic Transformations

Beyond chalcones and Schiff bases, 4-(cyclohexyloxy)benzaldehyde can participate in other important organic reactions. One notable example is the Povarov reaction, a [4+2] cycloaddition reaction used to synthesize tetrahydroquinolines. wikipedia.org In a multi-step version of this reaction, an imine is first formed in situ from 4-(cyclohexyloxy)benzaldehyde and an aniline (B41778) derivative. This imine then reacts with an electron-rich alkene, such as a vinyl ether, in the presence of a Lewis acid catalyst to yield a substituted tetrahydroquinoline. sci-rad.com Specifically, the reaction of the imine from 4-(cyclohexyloxy)benzaldehyde and p-anisidine (B42471) with ethyl vinyl ether has been shown to produce 4-(cyclohexyloxy)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline. sci-rad.com

Applications in Liquid Crystal Research

Use in the Design and Synthesis of Novel Liquid Crystalline Materials

The unique properties of 4-(cyclohexyloxy)benzaldehyde make it a useful building block in the synthesis of new liquid crystalline materials. Liquid crystals are substances that exhibit a phase of matter with properties between those of a conventional liquid and a solid crystal. mdpi.com The rod-like, or calamitic, shape of many liquid crystal molecules is crucial for their properties.

Molecules containing the 4-(cyclohexyloxy)phenyl group have been incorporated into various liquid crystal structures, such as those based on phenyl benzoates. mdpi.comresearchgate.net The aldehyde group of 4-(cyclohexyloxy)benzaldehyde can be readily converted into other functional groups or linking units necessary for constructing the larger molecules required for liquid crystalline behavior.

Influence of the Cyclohexyloxy Group on Mesomorphic Properties

The terminal groups of a calamitic liquid crystal have a significant impact on its mesomorphic properties, which include the types of liquid crystal phases (mesophases) it forms and the temperature ranges at which they are stable. nih.gov The cyclohexyloxy group, as a terminal substituent, plays a crucial role in determining these properties.

Compared to a simple linear alkoxy chain of similar length, the bulky, alicyclic nature of the cyclohexyloxy group can:

Influence Molecular Packing: The shape of the cyclohexyloxy group affects how the molecules pack together in the liquid crystalline state, which can influence the type of mesophase formed (e.g., nematic, smectic). mdpi.com

Affect Transition Temperatures: The rigidity and size of the cyclohexyl ring can alter the intermolecular interactions, thereby affecting the melting point and the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). nih.gov

Modify Physical Properties: The presence of the cyclohexyloxy group can also impact other important physical properties of the liquid crystal material, such as its viscosity and dielectric anisotropy. nih.gov

Studies on various liquid crystal systems have shown that changing the terminal alkoxy group, including the use of cyclic structures, is a key strategy for tuning the material's properties for specific applications, such as in displays and sensors. bohrium.commdpi.com

Q & A

Basic Questions

Q. What is the molecular formula and key physicochemical properties of 4-(cyclohexyloxy)benzaldehyde?

- Molecular Formula : While direct data for 4-(cyclohexyloxy)benzaldehyde is limited, analogous compounds like 4-hydroxybenzaldehyde (C₇H₆O₂) and 4-methoxybenzaldehyde (C₈H₈O₂) suggest a general formula of C₁₃H₁₆O₂ for this compound .

- Key Properties :

- Solubility : Expected to be sparingly soluble in water but soluble in organic solvents (e.g., ethanol, DMF), similar to other benzaldehyde derivatives .

- Melting Point : Derivatives like 4-hydroxybenzaldehyde sublimate readily, suggesting thermal stability .

- Spectroscopic Data : IR peaks for aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups are diagnostic .

Q. What synthetic methods are commonly used to prepare 4-(cyclohexyloxy)benzaldehyde?

- Etherification : React 4-hydroxybenzaldehyde with cyclohexyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 6–12 hours .

- Protection/Deprotection : Use silyl protecting groups (e.g., TBSCl) to shield the hydroxyl group during alkylation, followed by deprotection .

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of 4-hydroxybenzaldehyde to cyclohexyl bromide) and monitor progress via TLC (hexane:ethyl acetate = 4:1) .

Q. How is 4-(cyclohexyloxy)benzaldehyde characterized using spectroscopic techniques?

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.0 ppm; cyclohexyl protons as multiplet (δ 1.2–2.0 ppm); aromatic protons as doublets (δ 7.2–7.8 ppm) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; ether-linked carbons at δ 70–80 ppm .

- IR Spectroscopy : Confirm aldehyde (sharp C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 205–210 for similar benzaldehydes .

Advanced Research Questions

Q. How can conflicting NMR data for 4-(cyclohexyloxy)benzaldehyde derivatives be resolved?

- Cause Analysis : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃), impurities, or tautomerism. For example, enol-keto tautomerism in aldehydes can split peaks .

- Resolution Strategies :

- Use deuterated solvents with low polarity (e.g., CDCl₃) to minimize solvent shifts.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .

- Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the yield of 4-(cyclohexyloxy)benzaldehyde in multi-step syntheses?

- Reaction Design :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .

- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation .

- Byproduct Mitigation :

- Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) removes unreacted starting materials .

- Monitoring : Use HPLC with UV detection (λ = 254 nm) to track aldehyde formation .

Q. What role does 4-(cyclohexyloxy)benzaldehyde play in the synthesis of heterocyclic compounds?

- Schiff Base Formation : React with primary amines to form imines, which cyclize into oxazepines or benzoxazines under acidic conditions .

- Macrocyclic Synthesis : Condense with diamines (e.g., ethylenediamine) to generate [2+2] macrocycles, useful in supramolecular chemistry .

- Case Study : In a 2021 study, similar aldehydes were key intermediates for synthesizing FAAH inhibitors via hydrazone linkages .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for benzaldehyde derivatives?

- Root Cause : Variations in purity, crystallinity, or measurement methods (e.g., shake-flask vs. HPLC).

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.